6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Oxoethoxy Linkage: This can be done through esterification or etherification reactions.
Introduction of the Trimethoxyphenyl Group: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to form the methylene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one shares similarities with other benzofuran derivatives, such as:
- 2-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)-1-benzofuran
- 6-(4-chlorophenyl)-2-(2,3,4-trimethoxyphenyl)-1-benzofuran
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H21ClO7 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H21ClO7/c1-30-21-11-6-16(25(31-2)26(21)32-3)12-23-24(29)19-10-9-18(13-22(19)34-23)33-14-20(28)15-4-7-17(27)8-5-15/h4-13H,14H2,1-3H3/b23-12- |
InChI Key |
BVJAQSWRLMQHRS-FMCGGJTJSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC |
Origin of Product |
United States |
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